(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane
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Overview
Description
The compound “(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane” is a complex organic molecule with multiple functional groups. This compound is characterized by its intricate structure, which includes hydroxyl groups, acetamido groups, and a trideuteriooctadecanoylamino moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and coupling reactions to form the complex structure. Typical reagents might include protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, oxidizing agents like PCC (pyridinium chlorochromate), and coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Coupling: Formation of carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Coupling: EDC, DCC (dicyclohexylcarbodiimide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound could be studied for its potential biological activity, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
In medicine, the compound might be investigated for its therapeutic potential, including its ability to act as a drug candidate for various diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other complex organic molecules with multiple functional groups, such as:
Glycosides: Compounds with sugar moieties.
Peptidomimetics: Molecules that mimic the structure of peptides.
Lipid conjugates: Molecules with lipid and other functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which might confer unique biological or chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C59H111N3O21 |
---|---|
Molecular Weight |
1201.5 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane |
InChI |
InChI=1S/C59H108N2O21.H3N/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(69)61-40(41(66)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-77-56-51(73)50(72)53(45(37-64)79-56)80-57-52(74)55(49(71)44(36-63)78-57)82-59(58(75)76)34-42(67)47(60-39(3)65)54(81-59)48(70)43(68)35-62;/h30,32,40-45,47-57,62-64,66-68,70-74H,4-29,31,33-38H2,1-3H3,(H,60,65)(H,61,69)(H,75,76);1H3/b32-30+;/t40-,41+,42-,43+,44+,45+,47+,48+,49-,50+,51+,52+,53+,54+,55-,56+,57-,59-;/m0./s1/i1D3; |
InChI Key |
WFQOHDPRXSLGNK-QICQTCFUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.N |
Origin of Product |
United States |
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